Enhanced Hydrolytic Stability of Mal-amido-PEG7-acid Compared to Mal-PEG7-acid via Amide Bond Incorporation
The incorporation of an amide bond (-CO-NH-) in Mal-amido-PEG7-acid, positioned between the maleimide group and the PEG7 spacer, confers enhanced hydrolytic stability relative to the direct maleimide-PEG ether linkage found in Mal-PEG7-acid . The amide linkage is less susceptible to hydrolytic cleavage under physiological conditions compared to the ether linkage adjacent to the maleimide nitrogen in non-amido variants. This structural distinction is further supported by the use of TFP esters in related Mal-amido-PEG constructs, which are selected specifically for reduced hydrolysis rates relative to NHS esters [1].
| Evidence Dimension | Hydrolytic stability conferred by amide bond presence |
|---|---|
| Target Compound Data | Contains amide bond (-CO-NH-) between maleimide and PEG7 spacer |
| Comparator Or Baseline | Mal-PEG7-acid (direct maleimide-PEG ether linkage, no amide bond) |
| Quantified Difference | No direct comparative kinetic data available for this specific pair; differential stability inferred from established amide bond stability properties |
| Conditions | Structural comparison based on molecular formulas and IUPAC nomenclature |
Why This Matters
Enhanced hydrolytic stability reduces premature linker degradation during storage, handling, and bioconjugation workflows, improving batch-to-batch reproducibility and reducing procurement frequency.
- [1] BOC Sciences. Mal-amido-PEG7-TFP ester Product Page. View Source
